Vimseltinib Vimseltinib Vimseltinib is an orally bioavailable inhibitor of the tyrosine kinase receptor colony stimulating factor 1 receptor (CSF1R; CSF-1R; C-FMS; CD115; M-CSFR), with potential antineoplastic, macrophage checkpoint-inhibitory and immunomodulating activities. Upon administration, vimseltinib targets and binds to CSF1R expressed on monocytes, macrophages, and osteoclasts and inhibits the binding of the CSF1R ligands colony-stimulating factor-1 (CSF-1) and interleukin-34 (IL-34), to CSF1R. This prevents CSF1R activation and CSF1R-mediated signaling in these cells. This blocks the production of inflammatory mediators by macrophages and monocytes and reduces inflammation. By blocking the recruitment to the tumor microenvironment (TME) and activity of CSF1R-dependent tumor-associated macrophages (TAMs), vimseltinib inhibits the immunomodulating activity by macrophages and enhances T-cell infiltration and anti-tumor T-cell immune responses, which inhibits the proliferation of tumor cells. TAMs play key roles in the TME and allow for immune suppression; TAMs promote inflammation, tumor cell proliferation, angiogenesis, invasiveness and survival.
Brand Name: Vulcanchem
CAS No.: 1628606-05-2
VCID: VC4085234
InChI: InChI=1S/C23H25N7O2/c1-14(2)27-23-25-12-18(22(31)30(23)5)19-6-7-21(15(3)28-19)32-17-8-9-24-20(10-17)16-11-26-29(4)13-16/h6-14H,1-5H3,(H,25,27)
SMILES: CC1=C(C=CC(=N1)C2=CN=C(N(C2=O)C)NC(C)C)OC3=CC(=NC=C3)C4=CN(N=C4)C
Molecular Formula: C23H25N7O2
Molecular Weight: 431.5 g/mol

Vimseltinib

CAS No.: 1628606-05-2

Cat. No.: VC4085234

Molecular Formula: C23H25N7O2

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

Vimseltinib - 1628606-05-2

Specification

CAS No. 1628606-05-2
Molecular Formula C23H25N7O2
Molecular Weight 431.5 g/mol
IUPAC Name 3-methyl-5-[6-methyl-5-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxypyridin-2-yl]-2-(propan-2-ylamino)pyrimidin-4-one
Standard InChI InChI=1S/C23H25N7O2/c1-14(2)27-23-25-12-18(22(31)30(23)5)19-6-7-21(15(3)28-19)32-17-8-9-24-20(10-17)16-11-26-29(4)13-16/h6-14H,1-5H3,(H,25,27)
Standard InChI Key TVGAHWWPABTBCX-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=N1)C2=CN=C(N(C2=O)C)NC(C)C)OC3=CC(=NC=C3)C4=CN(N=C4)C
Canonical SMILES CC1=C(C=CC(=N1)C2=CN=C(N(C2=O)C)NC(C)C)OC3=CC(=NC=C3)C4=CN(N=C4)C

Introduction

Molecular Mechanism and Pharmacological Profile

Structural Basis of CSF1R Selectivity

Vimseltinib's development leveraged structure-based drug design to target the switch control region of CSF1R, a critical regulatory domain governing kinase activation . Unlike earlier tyrosine kinase inhibitors that interact with the ATP-binding pocket, vimseltinib stabilizes CSF1R in an inactive conformation through allosteric modulation. This approach capitalizes on a unique glycine-rich loop (residues 590-599) in the kinase's N-lobe, which undergoes dramatic structural rearrangement during activation . X-ray crystallography studies demonstrate that vimseltinib's tricyclic core forms π-π interactions with Phe623 in the DFG motif, while its fluorophenyl group occupies a hydrophobic pocket created by the αC-helix displacement . This binding mode achieves 300-fold selectivity for CSF1R over KIT and 150-fold over PDGFRβ in enzymatic assays .

The drug's biochemical specificity translates to cellular selectivity, with IC50 values of 8 nM for CSF1R autophosphorylation versus >1,000 nM for related receptors . This precision minimizes off-target effects observed with earlier multi-kinase inhibitors, particularly platelet-derived growth factor receptor (PDGFR)-mediated hypertension and KIT-related gastrointestinal toxicity .

Pharmacodynamic Effects

CSF1R inhibition by vimseltinib disrupts the tumor microenvironment's reliance on CSF1-dependent macrophages. In TGCT xenograft models, daily dosing at 10 mg/kg reduced tumor-associated macrophages by 92% within 14 days, correlating with 78% suppression of phospho-CSF1R levels . Clinical pharmacodynamic assessments reveal dose-dependent decreases in circulating CD14+CD16+ monocytes, serving as a biomarker of target engagement . At the approved dose of 30 mg twice weekly, median monocyte counts decrease by 65% from baseline within 4 weeks, reaching nadir by week 12 .

A critical differentiator from earlier CSF1R inhibitors is vimseltinib's prolonged receptor occupancy. The drug's dissociation half-life from CSF1R exceeds 72 hours in cellular assays, enabling sustained pathway suppression despite intermittent dosing . This pharmacodynamic property underlies the clinical observation of continued tumor response during treatment holidays in phase I studies .

Clinical Development Program

Phase I Dose Escalation

The first-in-human trial (NCT03069469) enrolled 42 patients with advanced TGCT or other CSF1R-driven malignancies. Dose escalation from 10 mg to 60 mg twice weekly established the maximum tolerated dose at 40 mg, with dose-limiting toxicities of grade 3 edema and hypoalbuminemia . Pharmacokinetic analyses revealed linear exposure up to 30 mg, with saturation of absorption observed at higher doses . The 30 mg twice weekly regimen achieved steady-state trough concentrations (Ctrough) of 98 ng/mL, exceeding the cellular IC90 for CSF1R inhibition .

Pivotal Phase III MOTION Trial

The randomized, double-blind MOTION study (NCT05059262) forms the basis for vimseltinib's regulatory approval . Key design elements and outcomes include:

ParameterVimseltinib (n=83)Placebo (n=40)p-value
ORR (RECIST v1.1)40%0%<0.0001
ORR (TVS)67%0%<0.0001
Median PFS (months)Not Reached6.2<0.001
Pain Responders48%23%0.0056
Active ROM Improvement+18.4%+3.8%0.0077
PROMIS-PF Score Change+3.3 points0 points0.0007

Table 1: Efficacy outcomes from MOTION trial Part 1 (Week 25 analysis)

The trial employed dual radiological assessment criteria - RECIST v1.1 for soft tissue response and tumor volume score (TVS) for intra-articular disease . Median time to response was 12.4 weeks (RECIST) and 9.8 weeks (TVS), with 89% of responders maintaining benefit at 48 weeks . Notably, 32% of vimseltinib-treated patients achieved complete metabolic response on FDG-PET by week 25 .

Long-Term Extension Data

In the ongoing open-label extension (Part 2 of MOTION), 91% of initial placebo recipients crossed over to vimseltinib. At 18-month follow-up, the combined ORR increased to 58% by RECIST and 72% by TVS . Duration of response exceeded 24 months in 82% of initial responders, with no secondary resistance observed . Landmark analysis showed 94% progression-free survival at 2 years, contrasting sharply with the natural history of TGCT where 60% of patients progress within 12 months without treatment .

Pharmacokinetics and Metabolism

Elimination and Drug Interactions

The terminal half-life of 6 days supports twice-weekly dosing, with steady-state achieved by week 4 . Primary elimination occurs via hepatic metabolism (57% of dose) through non-CYP pathways including aldehyde oxidase and flavin-containing monooxygenase . Renal excretion accounts for 38% of clearance, predominantly as inactive metabolites . No clinically significant interactions occur with CYP3A4 inhibitors/inducers or P-gp modulators .

ParameterSingle Dose (30 mg)Steady State (30 mg BIW)
Cmax (ng/mL)283 (36%)747 (39%)
AUC0-24 (ng·h/mL)46,900 (45%)13,400 (45%)
T1/2 (days)6.1 (32%)6.3 (29%)
CL/F (L/h)0.5 (23%)0.5 (21%)

Table 2: Pharmacokinetic parameters of vimseltinib

EventAll GradesGrade ≥3Leading to Discontinuation
Edema68%2%0%
Fatigue54%1%0%
Nausea49%0%0%
CPK Increase42%8%1.2%
Pruritus38%0%0%
AST/ALT Increase29%3%0.6%

Table 3: Treatment-emergent adverse events (≥15% incidence)

Notably absent were instances of drug-induced liver injury or QTc prolongation >500 ms, differentiating vimseltinib from earlier CSF1R inhibitors . The 30 mg twice-weekly dose demonstrated superior tolerability to the 40 mg once-daily regimen, with peripheral edema incidence dropping from 72% to 68% and grade 3 events from 15% to 2% .

Management Strategies

Dose modification follows a stepwise approach:

  • First occurrence of grade 3 CPK elevation: Interrupt until ≤ grade 1, then resume at same dose with weekly monitoring

  • Recurrent grade 3 or any grade 4 CPK: Permanent discontinuation

  • Grade 2 edema: Initiate diuretics; grade 3 requires dose interruption

Prophylactic measures include:

  • Monthly monitoring of CPK and liver function tests

  • Compression stockings for predisposed patients

  • Avoidance of strenuous exercise during treatment

Patient-Centered Outcomes

Functional Improvements

In the MOTION trial, vimseltinib-treated patients demonstrated clinically meaningful changes across multiple domains :

MetricBaselineWeek 25Δ vs Placebop-value
Active ROM (%)54.272.6+18.4%0.0077
PROMIS-PF T-score38.141.4+3.30.0007
Worst Stiffness (NRS)6.83.2-1.8<0.0001
EQ-VAS62.478.3+7.40.0155

Table 4: Patient-reported outcome measures

These improvements correlated with structural changes on MRI, including reduced synovial hypertrophy (mean -64%) and decreased bone erosion progression (87% stabilization) .

Quality of Life Impact

Longitudinal analysis revealed progressive QoL benefits:

  • 68% of patients achieved MCID in PROMIS-PF by week 12

  • 52% reported return to work/school by week 24 vs 9% placebo

  • Sleep disturbance scores improved by 41% from baseline

Notably, 89% of responders maintained or continued improving QoL metrics through 18 months of treatment .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator